

Head-to-head comparison of Avapritinib and ripretinib

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An In-Depth Head-to-Head Comparison of **Avapritinib** and Ripretinib for Gastrointestinal Stromal Tumors

Introduction

Avapritinib (Ayvakit®) and ripretinib (Qinlock®) are two pivotal tyrosine kinase inhibitors (TKIs) that have significantly advanced the treatment landscape for gastrointestinal stromal tumors (GIST). Both drugs were approved by the U.S. Food and Drug Administration (FDA) in 2020, but they serve distinct patient populations based on their unique mechanisms of action and clinical profiles[1]. Avapritinib is a highly selective inhibitor, primarily targeting specific mutations, making it a cornerstone of precision medicine for a defined subset of GIST patients. In contrast, ripretinib is a broad-spectrum inhibitor designed to tackle the heterogeneity of resistance mutations that emerge after multiple lines of therapy.

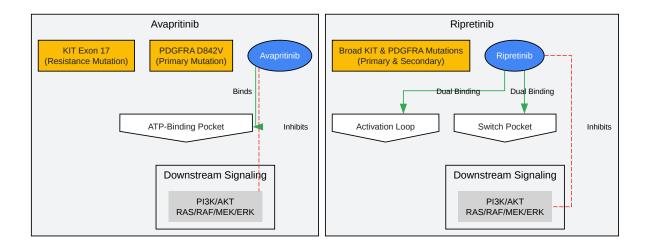
This guide provides a comprehensive, data-driven comparison of **avapritinib** and ripretinib, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials to offer an objective analysis.

Mechanism of Action: Precision vs. Broad-Spectrum Inhibition



Avapritinib: **Avapritinib** is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[2][3] It was specifically designed to target the PDGFRA D842V mutation, which is known for its resistance to imatinib and other TKIs.[4] **Avapritinib** functions by binding to the ATP-binding pocket of these mutant kinases, which blocks autophosphorylation and inhibits downstream oncogenic signaling pathways, including PI3K/AKT and RAS/RAF/MEK/ERK, thereby inducing apoptosis in cancer cells.[2][5]

Ripretinib: Ripretinib employs a novel dual mechanism of action as a "switch-control" TKI.[6][7] It uniquely binds to both the "switch pocket" and the activation loop of KIT and PDGFRA kinases.[8] This action locks the kinase in an inactive state, preventing the conformational changes required for activation.[7] This dual blockade provides broad and potent inhibition across a wide range of primary and secondary mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18, which are common drivers of resistance in later lines of therapy.[6][9][10]



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Caption: Comparative mechanism of action for **Avapritinib** and Ripretinib.

Approved Indications and Patient Populations



The differing mechanisms of **avapritinib** and ripretinib translate directly to their approved indications, targeting distinct GIST patient populations. **Avapritinib**'s approval is for a specific, genetically defined group, whereas ripretinib is approved for use in a broader, heavily pretreated population.[11][12]

Feature	Avapritinib (Ayvakit®)	Ripretinib (Qinlock®)
GIST Indication	Adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including D842V mutations. [12][13]	Adult patients with advanced GIST who have received prior treatment with 3 or more kinase inhibitors, including imatinib (fourth-line treatment). [11][14][15]
Other Indications	Adult patients with advanced systemic mastocytosis (AdvSM).[16][17]	None
Patient Population	Genomically-defined subset of GIST, often as a first-line treatment for this specific mutation.	Heavily pretreated, advanced GIST patients who have exhausted other approved therapies.
FDA Approval Date	January 9, 2020 (GIST); June 16, 2021 (AdvSM).[12][16]	May 15, 2020.[11][14]

Head-to-Head Clinical Efficacy

Direct head-to-head trials comparing **avapritinib** and ripretinib have not been conducted, as they are approved for different treatment settings. Their efficacy is best understood through their respective pivotal clinical trials: the NAVIGATOR trial for **avapritinib** and the INVICTUS trial for ripretinib.

Avapritinib: NAVIGATOR Trial

The approval of **avapritinib** for PDGFRA exon 18-mutant GIST was based on the Phase 1 NAVIGATOR trial.[12] This study demonstrated remarkable efficacy in this patient population, which has historically been resistant to other TKIs.



Ripretinib: INVICTUS and INTRIGUE Trials

Ripretinib's approval was based on the Phase 3 INVICTUS trial, which showed a significant benefit over placebo in the fourth-line setting.[1][14] Additionally, the Phase 3 INTRIGUE trial compared ripretinib to sunitinib in the second-line setting. While it did not demonstrate superior progression-free survival (PFS), it did show a more favorable safety profile.[18][19]

Efficacy Metric	Avapritinib (NAVIGATOR Trial)	Ripretinib (INVICTUS Trial)
Patient Population	PDGFRA Exon 18 Mutant GIST (n=43)[12]	≥4th-Line Advanced GIST (n=85)[11]
Comparator	Single-Arm	Placebo (n=44)[11]
Overall Response Rate (ORR)	84% (7% Complete Response, 77% Partial Response)[13]	9%[14]
Median Progression-Free Survival (PFS)	Not reached at time of primary analysis (12-month PFS rate of 81%)[20]	6.3 months[14][15]
Median Overall Survival (OS)	Not reached at time of primary analysis (24-month OS rate of 81%)[20]	18.2 months[21]
Comparator PFS	N/A	1.0 month[14][15]
Comparator OS	N/A	6.3 months[21]

Experimental Protocols: Pivotal Trials NAVIGATOR Trial (NCT02508532) - Avapritinib

- Study Design: A multi-center, open-label, single-arm Phase 1 dose-escalation and dose-expansion study.[1][12]
- Patient Population: Patients with unresectable or metastatic GIST. The efficacy population for the PDGFRA exon 18 mutation indication included 43 patients harboring this mutation.[12]

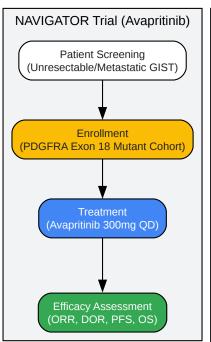


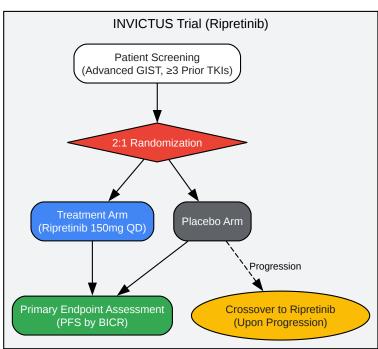
- Treatment: Avapritinib was administered orally once daily. The recommended dose was established at 300 mg once daily on an empty stomach.[12]
- Primary Endpoints: Safety and tolerability in the dose-escalation phase, and Overall Response Rate (ORR) in the expansion phase.[22]
- Key Assessments: Tumor response was evaluated by investigators according to modified RECIST v1.1.

INVICTUS Trial (NCT03353753) - Ripretinib

- Study Design: An international, multi-center, randomized, double-blind, placebo-controlled
 Phase 3 trial.[23][24]
- Patient Population: 129 patients with advanced GIST who had progressed on or were intolerant to at least imatinib, sunitinib, and regorafenib.[24]
- Treatment: Patients were randomized in a 2:1 ratio to receive either ripretinib 150 mg orally once daily or a matching placebo. Crossover from the placebo arm to the ripretinib arm was permitted upon disease progression.[14][23]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review using modified RECIST v1.1.[11][24]
- Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[14]







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Caption: Simplified workflows of the pivotal NAVIGATOR and INVICTUS clinical trials.

Safety and Tolerability

Both drugs have manageable but distinct safety profiles. The INTRIGUE trial suggested that ripretinib may be better tolerated than sunitinib, a standard second-line therapy.[18]



Adverse Event (Any Grade)	Avapritinib (NAVIGATOR) [12]	Ripretinib (INVICTUS)[24]
Nausea	Most common AE	Common
Edema (peripheral, periorbital)	≥ 20%	-
Fatigue / Asthenia	≥ 20%	Common (Grade 3/4: 2%)
Cognitive Impairment	≥ 20%	-
Diarrhea	≥ 20%	Common
Alopecia (Hair Loss)	-	Common
Myalgia (Muscle Pain)	-	Common
Palmar-Plantar Erythrodysesthesia	-	Common
Hypertension	-	Common (Grade 3/4: 4%)
Anemia	-	Common (Grade 3/4 in Placebo: 7%)
Increased Lipase	-	Grade 3/4: 5%
Serious Risks	Intracranial hemorrhage, cognitive effects[17]	New primary cutaneous malignancies, hypertension, cardiac dysfunction[14][15]

Note: Direct comparison of AE percentages is challenging due to different trial designs and patient populations. This table highlights common and notable adverse events.

Mechanisms of Resistance

Resistance is an inevitable challenge in TKI therapy. The mechanisms of resistance to **avapritinib** and ripretinib reflect their respective modes of action.

Avapritinib Resistance: For patients with primary PDGFRA mutations, resistance to
avapritinib has been shown to arise from secondary mutations within the PDGFRA kinase
domain itself, specifically in exons 13, 14, and 15.[25][26] These mutations, such as V658A



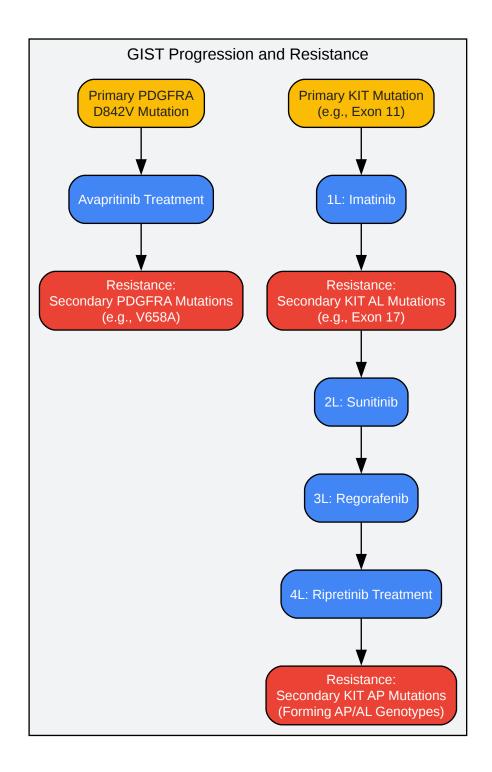




and G680R, are thought to sterically interfere with **avapritinib** binding to the ATP pocket.[4] [27]

Ripretinib Resistance: Resistance to ripretinib in heavily pretreated patients is more complex.
 Studies have shown an enrichment of secondary mutations in the ATP-binding pocket (AP).
 [28] These often occur in cis (on the same allele) with pre-existing activation loop (AL) mutations, leading to highly resistant compound AP/AL genotypes that can overcome the dual inhibition mechanism of ripretinib.[28][29]





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Caption: Logical flow of treatment, mutation selection, and drug resistance.

Conclusion



Avapritinib and ripretinib are both highly effective TKIs, but they are not interchangeable. They represent two different strategies in the fight against GIST: targeted precision and broadspectrum control.

- Avapritinib is a paradigm of precision oncology. It offers a highly effective, first-line option
 for patients with a specific genomic profile (PDGFRA exon 18 mutations) that was previously
 very difficult to treat.[13] Its use underscores the critical need for comprehensive mutational
 testing in all GIST patients at diagnosis.[30]
- Ripretinib addresses the challenge of acquired resistance and mutational heterogeneity that
 defines late-stage GIST. Its novel switch-control mechanism provides a much-needed,
 effective standard of care for patients who have progressed on three prior therapies,
 significantly extending progression-free and overall survival compared to placebo.[14][21]

For drug development professionals and researchers, the distinct clinical positioning of these two agents highlights the evolving landscape of GIST therapy, moving towards a more nuanced approach that considers both the initial mutational driver and the subsequent evolution of resistance mutations over multiple lines of treatment.

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Validation & Comparative





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